2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
Description
2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonane core substituted with a ketone (3-oxo group) and a benzonitrile moiety. The spiro architecture comprises two five-membered rings (each containing four carbons and one nitrogen atom) fused at a single shared atom, imparting conformational rigidity.
Properties
IUPAC Name |
2-(3-oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-9-10-5-1-2-6-11(10)12-13(18)17-14(16-12)7-3-4-8-14/h1-2,5-6,12,16H,3-4,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHODGGWNTRQBHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219227 | |
| Record name | Benzonitrile, 2-(2-oxo-1,4-diazaspiro[4.4]non-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-94-8 | |
| Record name | Benzonitrile, 2-(2-oxo-1,4-diazaspiro[4.4]non-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-(2-oxo-1,4-diazaspiro[4.4]non-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile typically involves the formation of the diazaspiro ring followed by the introduction of the benzonitrile group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the benzonitrile ring.
Scientific Research Applications
2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound is compared below with two benzonitrile-containing heterocycles: 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzonitrile () and derivatives from OLED-related patents ().
Table 1: Structural and Functional Comparison
*Inferred formula based on spiro[4.4]nonane backbone.
Molecular and Electronic Properties
- The benzonitrile group may contribute to dipole interactions or serve as an electron-withdrawing moiety.
- Quinazolinone Derivative: The fused 3,4-dihydroquinazolin-2(1H)-one core (C₁₅H₉N₃O) is planar and aromatic, favoring π-π stacking interactions. Its extended conjugation contrasts with the spiro system’s three-dimensionality .
- OLED Derivatives: Benzonitrile-containing TADF materials (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) leverage extended π-systems and donor-acceptor configurations for efficient light emission. The spiro compound’s rigidity could theoretically reduce non-radiative decay but lacks the conjugation needed for TADF .
Biological Activity
2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure includes a spirocyclic system that contributes to its rigidity and potential interactions with biological targets.
Research indicates that compounds with a diazaspiro structure often exhibit interactions with various biological pathways. The mechanism of action for this compound may involve modulation of receptor activity or enzyme inhibition, particularly in pathways related to cardiovascular function and neuropharmacology.
Antihypertensive Properties
A notable study highlights the antihypertensive activity of related diazaspiro compounds. For instance, compounds structurally similar to this compound have been shown to act as alpha-adrenergic blockers, which can lower blood pressure effectively in hypertensive models .
Cholesterol Regulation
Another area of interest is the effect of this compound on lipid metabolism. Research has demonstrated that certain derivatives can increase high-density lipoprotein cholesterol (HDL-C) levels in animal models, suggesting a potential role in managing dyslipidemia . The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic framework can enhance this activity.
Study 1: Antihypertensive Effects
In a study involving spontaneous hypertensive rats, several diazaspiro compounds were evaluated for their ability to reduce blood pressure. The most active compounds were those substituted at specific positions on the diazaspiro framework, indicating that the spatial arrangement of functional groups is critical for efficacy .
Study 2: Lipid Profile Improvement
Another study focused on the administration of similar compounds in CETP transgenic mice, where it was found that certain derivatives significantly increased HDL-C levels while decreasing triglycerides . This suggests a promising avenue for further research into cardiovascular health benefits.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 284.31 g/mol |
| Biological Activity | Antihypertensive, Cholesterol Modulation |
| Mechanism of Action | Alpha-Adrenergic Blockade |
Q & A
Q. What are the reliable synthetic routes for 2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, and what analytical techniques confirm its purity and structure?
- Methodological Answer : The compound can be synthesized via multi-component reactions or Wittig reactions. For example, benzonitrile derivatives are often prepared using Wittig reactions involving brominated intermediates (e.g., 2-(bromomethyl)benzonitrile) and aldehydes, followed by cyclization to form the spiro ring system . Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and spiro-ring connectivity .
- FT-IR : Identification of nitrile (C≡N, ~2220 cm) and ketone (C=O, ~1700 cm) functional groups .
- X-ray Crystallography : Resolve spiro-conformation and bond angles using SHELXL for refinement .
Q. Which spectroscopic methods are most effective for characterizing the electronic environment of the nitrile group in this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Assess electronic transitions influenced by the nitrile group’s electron-withdrawing effects .
- Fukui Function Analysis : Computational methods (DFT) evaluate electrophilic/nucleophilic sites near the nitrile group .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the nitrile and adjacent functional groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD) predict the reactivity and stability of the spiro ring system under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, ELF (Electron Localization Function) and LOL (Localized Orbital Locator) maps reveal charge distribution in the spiro ring .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability of the diazaspiro moiety .
Q. What strategies resolve contradictions in crystallographic data for spiro compounds, such as disorder in the diazaspiro ring?
- Methodological Answer :
- SHELXL Refinement : Use constraints/restraints for disordered atoms and validate with R-factor convergence tests .
- Twinned Data Handling : Apply HKLF 5 mode in SHELXL to refine twinned crystals, common in spiro systems due to symmetry ambiguity .
- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm spiro-conformation .
Q. How can reaction conditions be optimized to avoid catalyst deactivation during the synthesis of related benzonitrile derivatives?
- Methodological Answer :
- Catalyst Screening : Avoid pyridine-containing bases, which deactivate Lewis acid catalysts (e.g., Fe-based systems) .
- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to stabilize intermediates and prevent side reactions .
- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal degradation of sensitive spiro intermediates .
Data Contradiction Analysis
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
